2-(5-Chloro-3-indolyl)-2-oxoacetic Acid
Description
Contextualizing Indole (B1671886) Derivatives in Chemical Research
Indole, an aromatic heterocyclic organic compound, is a fundamental structural motif found in a vast array of natural products and synthetic compounds of biological importance. nih.gov This includes the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous alkaloids. nih.gov The indole scaffold is considered a "privileged structure" in drug discovery, meaning it is a common feature in molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govajprd.com The ability of the indole ring to participate in various chemical reactions, such as electrophilic substitution, allows for the synthesis of a diverse library of derivatives with tailored properties. nih.gov
Significance of the Oxoacetic Acid Moiety in Organic Synthesis and Biological Systems
The oxoacetic acid group, also known as the glyoxylic acid moiety, is a highly reactive functional group that serves as a versatile building block in organic synthesis. chemimpex.com Its dual functionality, possessing both a carboxylic acid and a ketone, allows for a variety of chemical transformations. In biological systems, glyoxylic acid is an intermediate in the glyoxylate (B1226380) cycle, a metabolic pathway that enables organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates. hmdb.ca In medicinal chemistry, the glyoxylic acid moiety is often incorporated into molecules to enhance their biological activity or to serve as a handle for further chemical modifications. sigmaaldrich.com
Historical Perspectives and Early Synthetic Approaches to Related Indole Glyoxylates
The synthesis of indole-3-glyoxylic acids, the parent class of compounds to which 2-(5-Chloro-3-indolyl)-2-oxoacetic acid belongs, has been a subject of interest for over a century. Early methods for the preparation of indole-3-acetic acid, a related compound, included the Fischer indole synthesis and the reaction of indole with ethyl diazoacetate followed by hydrolysis. A common and direct method for introducing the glyoxylyl group at the 3-position of the indole ring is through Friedel-Crafts acylation using oxalyl chloride. This reaction proceeds via an electrophilic substitution mechanism, where the electron-rich indole nucleus attacks the acylium ion generated from oxalyl chloride. This approach has been widely used for the synthesis of various substituted indole-3-glyoxylic acids.
Overview of the Current Research Landscape Pertaining to this compound
Current research involving this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atom at the 5-position of the indole ring can significantly influence the electronic properties and lipophilicity of the final products, potentially enhancing their biological activity and pharmacokinetic profiles. The compound is commercially available, indicating its utility as a starting material in various research and development projects. bldpharm.com While direct studies on the biological activity of the acid itself are not extensively documented, its derivatives, particularly indole-3-glyoxylamides, are a focal point of investigation for their potential as anticancer agents. ajprd.com
Research Objectives and Scope of Investigation for this compound
The primary research objective concerning this compound is its utilization as a scaffold for the synthesis of novel bioactive compounds. Researchers in medicinal chemistry are particularly interested in this intermediate for the following reasons:
Synthesis of Indole-3-glyoxylamide (B122210) Libraries: The carboxylic acid functionality of the oxoacetic acid moiety provides a convenient attachment point for various amines, leading to the formation of a diverse range of indole-3-glyoxylamides. These libraries of compounds can then be screened for biological activity against various targets.
Exploration of Structure-Activity Relationships (SAR): The 5-chloro substituent provides a specific point of modification to study how halogenation affects the biological activity of the resulting compounds. By comparing the activity of 5-chloro derivatives with their non-halogenated or other halogen-substituted counterparts, researchers can gain insights into the SAR of these molecules.
Development of Novel Anticancer Agents: Given the established anticancer potential of indole-3-glyoxylamides, a significant portion of research is directed towards synthesizing novel derivatives of this compound with improved efficacy and selectivity against cancer cells. ajprd.com
The scope of investigation is therefore centered on synthetic organic chemistry and medicinal chemistry, with a strong emphasis on the design and preparation of new chemical entities for drug discovery.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO₃ |
| Molecular Weight | 223.61 g/mol |
| CAS Number | 163160-75-6 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques. While a comprehensive dataset is not publicly available, the expected spectral features can be inferred based on its structure.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and oxoacetic acid groups. |
| ¹³C NMR | Resonances for the ten carbon atoms, including the carbonyl carbons of the ketone and carboxylic acid, and the carbons of the chlorinated indole ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches of the ketone and carboxylic acid, and C-Cl stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the indole and oxoacetic acid moieties. |
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-12-8)9(13)10(14)15/h1-4,12H,(H,14,15) |
InChI Key |
YAVOOWMYDBLTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 3 Indolyl 2 Oxoacetic Acid
Total Synthesis Approaches to 2-(5-Chloro-3-indolyl)-2-oxoacetic Acid
The total synthesis of this compound is primarily achieved through the functionalization of a pre-formed 5-chloroindole (B142107) scaffold. Key steps involve electrophilic substitution at the electron-rich C3 position of the indole (B1671886) ring.
Synthesis from Substituted Indole Precursors
A prevalent and direct method for synthesizing indolyl-3-glyoxylic acids is the Friedel-Crafts acylation of the corresponding indole with an oxalyl derivative. In this approach, 5-chloroindole serves as the nucleophilic starting material. The reaction typically employs oxalyl chloride or its monoester mono-chloride, such as ethyl oxalyl chloride, as the acylating agent.
The reaction proceeds by electrophilic attack at the C3 position of 5-chloroindole. The use of a Lewis acid catalyst is common, although the high reactivity of the indole nucleus can sometimes render it unnecessary. The initial product is an indolyl-3-glyoxyloyl chloride, which is subsequently hydrolyzed to yield the desired carboxylic acid. When a reagent like ethyl oxalyl chloride is used, the resulting product is the corresponding ethyl ester, ethyl 2-(5-chloro-3-indolyl)-2-oxoacetate, which then requires a separate hydrolysis step. A related synthesis involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with ethyl oxalyl chloride, followed by cyclization to form an indole ring system, which already contains the desired substituents. kiku.dk
Synthesis via Glyoxylate (B1226380) Condensation Reactions
Condensation reactions between 5-chloroindole and glyoxylic acid or its derivatives provide another viable route. This reaction is an electrophilic substitution where the indole attacks the aldehyde carbon of the glyoxylic acid. The reaction is typically promoted by an acid catalyst. researchgate.netnih.gov
The use of solid acid catalysts, such as heteropoly acids (HPAs), has been explored as a greener alternative to traditional liquid acids like sulfuric acid. researchgate.net These catalysts facilitate the reaction under milder conditions and can often be recovered and reused. The condensation of various substituted indoles with quinones, a similar type of conjugate addition, has been successfully achieved using acid catalysts like HCl, H2SO4, and acetic acid, highlighting the general applicability of acid-catalyzed condensation on the indole ring. nih.govresearchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Friedel-Crafts Acylation | 5-Chloroindole, Oxalyl Chloride | Lewis Acid (optional), then H₂O | This compound | General Method |
| Glyoxylate Condensation | 5-Chloroindole, Glyoxylic Acid | Acid Catalyst (e.g., H₂SO₄, HPAs) | This compound | researchgate.net |
Halogenation Strategies and Regioselectivity Considerations for the 5-Chloro-Indole Moiety
The synthesis of the crucial precursor, 5-chloroindole, requires careful control of regioselectivity. Direct electrophilic chlorination of indole is often non-selective, yielding a mixture of isomers. To achieve regioselective chlorination at the C5 position, multi-step strategies are frequently employed.
One effective method starts with indoline (B122111). google.com The nitrogen of indoline is first protected with an acyl group, for instance, by reacting it with an acylating agent to form 1-acyl-indoline. This deactivates the pyrrole (B145914) ring and directs the subsequent electrophilic substitution to the benzene (B151609) ring. Chlorination of 1-acyl-indoline with elemental chlorine proceeds with high selectivity to the C5 position, yielding 5-chloro-1-acyl-indoline. google.com The acyl protecting group is then removed via saponification (hydrolysis under acidic or basic conditions) to give 5-chloroindoline. Finally, dehydrogenation of 5-chloroindoline, for example by heating with a ruthenium catalyst in the presence of an aromatic nitro compound, furnishes the desired 5-chloroindole. google.comgoogle.com
Alternative chlorinating agents and catalysts are also used to control regioselectivity. For instance, N-chlorosuccinimide (NCS) in combination with specific thiourea-based organocatalysts can direct chlorination to specific positions on phenolic rings, suggesting that similar catalytic control could be applied to indole systems. scientificupdate.com
| Starting Material | Key Steps | Reagents | Intermediate/Product | Reference |
| Indoline | 1. Acylation | Acetic Anhydride | 1-Acetylindoline | google.com |
| 2. Chlorination | Cl₂ | 1-Acetyl-5-chloroindoline | google.com | |
| 3. Saponification | NaOH or HCl | 5-Chloroindoline | google.com | |
| 4. Dehydrogenation | Ruthenium Catalyst | 5-Chloroindole | google.comgoogle.com | |
| Indole | Direct Chlorination | Various (e.g., NCS) | Mixture of isomers (control is key) | researchgate.net |
Oxidation and Hydrolysis Pathways to the Carboxylic Acid Moiety
The final step in many synthetic routes is the formation of the carboxylic acid group.
Hydrolysis: When the synthesis utilizes an ester of glyoxylic acid (e.g., ethyl 2-(5-chloro-3-indolyl)-2-oxoacetate), the terminal step is the saponification of the ester. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate salt. mdpi.commdpi.com The progress of the hydrolysis can be monitored by the disappearance of the ester's ethoxy signals in NMR spectroscopy and the appearance of a broad signal for the carboxylic acid proton. mdpi.com
Oxidation: In some pathways, an intermediate such as an indole-3-glyoxyaldehyde might be formed. This aldehyde must then be oxidized to the corresponding carboxylic acid. Biological pathways have shown that indole-3-acetic acid can be oxidized to indole-3-glyoxylic acid, suggesting that chemical oxidants could achieve a similar transformation on related substrates. nih.gov
Novel Synthetic Routes and Green Chemistry Principles for this compound
Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. This includes the use of catalytic methods to minimize waste and energy consumption.
Catalytic Approaches in Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis offers powerful tools for the synthesis of complex molecules like this compound.
Organocatalysis: Amines have been successfully employed as dual-function organocatalysts in the reaction of indoles with glyoxylic acid. acs.org In an electrochemical setting, the amine facilitates both the decarboxylation of glyoxylic acid and the subsequent nucleophilic reaction with the indole. While this specific example leads to 3-formylindoles, the principle demonstrates a metal-free, catalytic approach to functionalizing the indole C3 position with a derivative of glyoxylic acid. acs.org Such methods have the advantage of broad functional group tolerance and can be performed under ambient conditions.
Transition Metal Catalysis: While direct transition-metal-catalyzed glyoxylation of 5-chloroindole is not widely reported, related transformations highlight the potential of this approach. Ruthenium catalysts are used in the dehydrogenation step to form 5-chloroindole from 5-chloroindoline. google.com Palladium-catalyzed reactions are extensively used for C-H functionalization and cross-coupling reactions on indole rings, suggesting potential for future development of a direct, catalytic route to introduce the glyoxylic acid moiety. researchgate.net
Enzymatic catalysis also presents a green alternative for specific steps, particularly halogenation. Flavin-dependent halogenase enzymes (FDHs) can catalyze the regioselective halogenation of indole derivatives, offering a highly specific and environmentally benign method for producing the 5-chloroindole precursor. nih.gov
Flow Chemistry Applications for Continuous Synthesis
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles have been successfully applied to the synthesis of other indole derivatives, suggesting a viable pathway. uni-kiel.desigmaaldrich.com
A conceptual continuous flow process for this compound would likely involve the reaction of 5-chloroindole with an acylating agent like oxalyl chloride in a flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of yield and minimization of by-products. durham.ac.uk The use of tube-in-tube gas-permeable membrane reactors could also be employed for reactions involving gaseous reagents, enhancing the safety and efficiency of the process. durham.ac.uk The scalability of such a system has been demonstrated, with successful gram-scale synthesis of related carboxylic acids in a continuous flow setup. durham.ac.uk
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.edumdpi.com This technology has been effectively utilized in the synthesis of various indole derivatives, including those with a chloro-substituent. mdpi.com For instance, the palladium-catalyzed synthesis of methyl 5-chloro-2-methyl-1H-indole-3-carboxylate has been shown to proceed with high efficiency under microwave irradiation. mdpi.com
A plausible microwave-assisted protocol for the synthesis of this compound could involve the rapid heating of a mixture of 5-chloroindole and oxalyl chloride in a suitable solvent within a dedicated microwave reactor. beilstein-journals.org The benefits of this approach include a significant reduction in reaction time and an increase in product yield. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Indole Derivatives
| Product | Conventional Method | Microwave-Assisted Method | Reference |
| Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | 90% yield (3 h) | 95% yield (1 h) | mdpi.com |
| 5-monosubstituted hydantoins | - | 34-89% yield (15 min) | beilstein-journals.org |
| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 22% yield | 77% yield | mdpi.com |
Solvent-Free or Aqueous Medium Syntheses
The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can lead to highly efficient and environmentally benign processes. researchgate.net While specific examples for the synthesis of this compound are not detailed in the literature, the synthesis of other heterocyclic compounds under solvent-free conditions has been successfully demonstrated. researchgate.net
Similarly, conducting reactions in aqueous media is highly desirable. Water is an ideal solvent from an environmental and economic perspective. The Urech synthesis of hydantoins from L-amino acids has been effectively carried out in water using microwave assistance, showcasing the potential for aqueous-based syntheses of complex heterocyclic molecules. beilstein-journals.org The Wittig reaction, another fundamental organic transformation, has also been shown to be effective in water, often with accelerated reaction rates.
Derivatization and Functionalization of this compound
The functional groups of this compound, namely the carboxylic acid and the ketone, provide avenues for a wide range of chemical modifications to generate a library of derivatives with potentially diverse biological activities.
Esterification Reactions of the Carboxyl Group
The carboxylic acid moiety can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid under reflux conditions, is a classic and widely used method. chemistrystudent.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, either the alcohol can be used in excess or water can be removed as it is formed. chemistrystudent.com
Alternatively, more reactive acylating agents derived from the carboxylic acid, such as acyl chlorides, can react vigorously with alcohols to form esters. chemguide.co.ukyoutube.com Microwave-assisted esterification offers a rapid and efficient alternative to conventional heating. wpmucdn.com
Table 2: Common Methods for Esterification
| Method | Reagents | Conditions | Reference |
| Fischer Esterification | Alcohol, concentrated H₂SO₄ | Reflux | chemistrystudent.comchemguide.co.uk |
| From Acyl Chlorides | Alcohol | Room Temperature | chemguide.co.ukyoutube.com |
| Microwave-Assisted | Alcohol, concentrated H₂SO₄ | Microwave irradiation (e.g., 120°C, 3 min) | wpmucdn.com |
Amidation and Peptide Coupling Strategies
The carboxyl group of this compound can be transformed into a wide array of amides by coupling with primary or secondary amines. This transformation is pivotal for creating peptidomimetic structures and other biologically active molecules. The direct reaction of a carboxylic acid and an amine is generally not efficient and requires the use of coupling reagents to activate the carboxylic acid. iris-biotech.de
A vast number of peptide coupling reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions like racemization. uni-kiel.debachem.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium or phosphonium (B103445) salts such as HBTU, HATU, and PyBOP. sigmaaldrich.combachem.compeptide.com The formation of amides such as 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid and 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid has been documented, confirming the utility of this synthetic route. bldpharm.combldpharm.com
Table 3: Selected Peptide Coupling Reagents
| Reagent Abbreviation | Full Name | Class | Reference |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | bachem.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | bachem.compeptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | sigmaaldrich.compeptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | sigmaaldrich.compeptide.com |
Reduction of the Oxo-Group to Hydroxyl or Alkane
The ketone (oxo-group) in the side chain of this compound is a key site for reduction, leading to either the corresponding α-hydroxy acid or the fully reduced acetic acid derivative.
The selective reduction of the ketone to a secondary alcohol, yielding 2-(5-Chloro-3-indolyl)-2-hydroxyacetic acid, can typically be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is generally chemoselective for aldehydes and ketones and will not reduce the carboxylic acid or the indole ring under standard conditions.
Indole Nitrogen Functionalization (e.g., Alkylation, Acylation)
The nitrogen atom of the indole ring in this compound and its derivatives is a key site for functionalization. The acidity of the N-H proton allows for deprotonation by a suitable base, generating an indolide anion that can react with various electrophiles. This process, known as N-functionalization, is critical for modulating the electronic properties and biological activity of the molecule. Alkylation and acylation are the most common transformations at this position.
Successful N-alkylation of indole esters, such as ethyl indol-2-carboxylate, has been achieved using aqueous potassium hydroxide (KOH) in acetone. nih.gov This method highlights that strong, anhydrous conditions are not always necessary. By adjusting the stoichiometry of KOH and water, the reaction can be directed to produce N-alkylated indole-2-carboxylic acids directly, without isolating the intermediate ester. nih.gov This approach could be applicable to this compound, although care must be taken to avoid unwanted side reactions with the oxoacetic acid moiety. The choice of base and solvent is critical; for instance, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification rather than the desired N-alkylation. nih.gov
Protecting the indole nitrogen is often a prerequisite for subsequent reactions, particularly those involving metal catalysts or strong bases that might otherwise be complicated by the acidic N-H group.
Table 1: Examples of Indole Nitrogen Alkylation Conditions
| Substrate | Reagent(s) | Base | Solvent | Product | Yield (%) |
| Ethyl 1H-indol-2-carboxylate | Alkyl Halide | aq. KOH | Acetone | Ethyl 1-alkyl-1H-indole-2-carboxylate | Not specified |
| Ethyl 1H-indol-2-carboxylate | Alkyl Halide | KOH (excess), H₂O | Acetone | 1-Alkyl-1H-indole-2-carboxylic acid | Not specified |
Data sourced from studies on ethyl indol-2-carboxylate, demonstrating general principles applicable to indole N-alkylation. nih.gov
Modifications of the Chloro Substituent (e.g., Cross-Coupling Reactions)
The chlorine atom at the C5 position of the indole ring is a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. wikipedia.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the parent chloro-indole. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for this purpose.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide. organic-chemistry.org For 5-chloroindole derivatives, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C5 position. Studies on related 6-chloroindoles have shown that these couplings can proceed with low catalyst loadings (1.0–1.5 mol%) and mild conditions (60 °C) to give excellent yields (91–99%). nih.gov The choice of catalyst is crucial; for example, using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has proven effective for coupling 5-bromoindazoles with boronic acids. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, appropriate ligand selection can facilitate their coupling. organic-chemistry.orgnumberanalytics.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. numberanalytics.comwikipedia.org It is an essential method for synthesizing aryl amines from 5-chloroindole precursors. wikipedia.org The reaction is known for its broad substrate scope and tolerance of various functional groups. numberanalytics.com Different generations of catalyst systems have been developed to couple virtually any amine, including primary and secondary amines, under increasingly mild conditions. wikipedia.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, providing a direct route to 5-alkynylindoles. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov This methodology has been applied to the synthesis of various functionalized azaindole derivatives, where an initial Sonogashira coupling is followed by a cyclization step. nih.govmdpi.com
Table 2: Representative Cross-Coupling Reactions on Halogenated Indole Systems
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst | K₃PO₄ | 6-Phenylindole |
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole |
| Buchwald-Hartwig | Aryl Halide | Primary/Secondary Amine | Palladium/Phosphine Ligand | Strong Base (e.g., NaOtBu) | Aryl Amine |
| Sonogashira | 2-Amino-3-iodo-5-nitropyridine | TMSA | PdCl₂(PPh₃)₂, CuI | Et₃N | Alkynylated Aminopyridine |
Data sourced from studies on various halogenated indole and azaindole systems to illustrate the principles of cross-coupling reactions. nih.govnih.govnih.gov
Functionalization of the Indole Ring System
Beyond the N-H and C5-Cl positions, the indole ring itself offers other sites for functionalization. While the C3 position is occupied by the oxoacetic acid group, the C2, C4, C6, and C7 positions on the carbocyclic ring are potential targets for C-H functionalization. nih.gov Achieving regioselectivity at these positions can be challenging due to the inherent reactivity of the pyrrole ring. nih.govrsc.org
C2-Functionalization: The C2 position is generally less nucleophilic than C3. However, functionalization can be directed to C2, especially when C3 is substituted. Palladium-catalyzed C-H arylation at the C2 position of N-substituted indoles has been reported. chim.it The use of a directing group on the indole nitrogen, such as an N-(2-pyridyl)sulfonyl group, can effectively steer reactions like alkenylation to the C2 position. chim.it
Functionalization of the Benzene Ring (C4, C6, C7): Modifying the six-membered ring of the indole core is notoriously difficult due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. nih.gov However, recent advances in transition-metal-catalyzed C-H activation have provided pathways to achieve site-selective functionalization.
C4-Arylation: Using a removable pivaloyl directing group at the C3 position, regioselective C4-arylation of indoles has been achieved with aryl iodides using a Pd(PPh₃)₂Cl₂ catalyst. nih.gov
C7-Functionalization: The C7 position is particularly challenging to functionalize directly. rsc.org Progress has been made using transition-metal-catalyzed reactions assisted by a directing group on the indole nitrogen, enabling the formation of C7 carbon-carbon and carbon-heteroatom bonds. rsc.org
Friedel-Crafts Acylation: While Friedel-Crafts acylation typically occurs at the electron-rich C3 position, strategic use of protecting groups can redirect this reaction. researchgate.net For example, protecting the C3 position with a trifluoroacetyl group allows for the regioselective acylation at the C5 position. researchgate.net Subsequent removal of the protecting group yields 5-acylindoles. researchgate.net This principle could potentially be adapted for functionalizing other positions on the benzene ring.
Table 3: Methods for Regioselective Functionalization of the Indole Ring
| Position | Reaction Type | Directing/Protecting Group | Catalyst/Reagent | Outcome |
| C2 | C-H Alkenylation | N-(2-pyridyl)sulfonyl | Pd(OAc)₂ | C2-alkenylated indole |
| C4 | C-H Arylation | C3-pivaloyl | Pd(PPh₃)₂Cl₂ | C4-arylated indole |
| C5 | Friedel-Crafts Acylation | C3-trifluoroacetyl | Lewis Acid (e.g., AlCl₃) | 5-Acylindole (after deprotection) |
| C7 | C-H Functionalization | N-Directing Group | Transition Metal Catalyst | C7-functionalized indole |
Data sourced from various studies on regioselective indole functionalization. nih.govrsc.orgchim.itresearchgate.net
Mechanistic Organic Chemistry and Reactivity Studies of 2 5 Chloro 3 Indolyl 2 Oxoacetic Acid
Reaction Mechanisms in the Synthesis of 2-(5-Chloro-3-indolyl)-2-oxoacetic Acid
The synthesis of this compound, also known as 5-chloro-indole-3-glyoxylic acid, typically proceeds through an electrophilic acylation of 5-chloroindole (B142107). A common and efficient method involves the use of oxalyl chloride as the acylating agent. This reaction is analogous to the synthesis of other indole-3-glyoxylic acids. rsc.org
The mechanism commences with the reaction of 5-chloroindole with oxalyl chloride. The indole (B1671886) nitrogen's lone pair is involved in maintaining the aromaticity of the ring, making the C3 position of the indole nucleus particularly electron-rich and susceptible to electrophilic attack. nih.gov The electrophile in this reaction is generated from oxalyl chloride.
The key steps of the reaction mechanism are as follows:
Formation of the Electrophile: Oxalyl chloride acts as a potent electrophile.
Nucleophilic Attack: The electron-rich C3 position of the 5-chloroindole attacks one of the carbonyl carbons of oxalyl chloride. This step is the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The presence of the chlorine atom at the C5 position, being an electron-withdrawing group, slightly deactivates the indole ring towards electrophilic substitution but does not change the regioselectivity of the attack at C3.
Deprotonation: A base, which can be the chloride ion generated in the reaction or a mild base added to the reaction mixture, abstracts the proton from the C3 carbon, restoring the aromaticity of the indole ring and forming an indol-3-yl-glyoxylyl chloride intermediate.
Hydrolysis: The resulting acyl chloride is highly reactive and is subsequently hydrolyzed, typically by the addition of water, to yield the final product, this compound.
An alternative synthetic route could involve the reaction of 5-chloroindole with glyoxylic acid under acidic conditions, although this method is generally less common for this specific type of compound. researchgate.net
Electrophilic Aromatic Substitution on the Indole Ring System of this compound
The indole ring is a highly reactive aromatic system towards electrophiles, with substitution preferentially occurring at the C3 position. wikipedia.org However, in this compound, the C3 position is already substituted. The existing substituents, the chloro group at C5 and the glyoxylic acid moiety at C3, influence the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. mnstate.edu
The glyoxylic acid group at C3 is strongly deactivating and will direct incoming electrophiles to the benzene (B151609) portion of the indole ring. The chlorine atom at C5 is also deactivating due to its inductive effect but is an ortho-, para-director due to resonance. Therefore, the interplay of these two groups will determine the position of further substitution.
The most likely positions for electrophilic attack on the benzene ring are C4, C6, and C7. The directing effects of the substituents can be summarized as follows:
| Position | Activating/Deactivating Group | Directing Effect |
| C3 | Glyoxylic acid | Strongly deactivating |
| C5 | Chloro | Deactivating, ortho, para-directing |
Considering these effects, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are ortho and para to the chloro group, respectively. The C2 position is generally less favored for electrophilic attack in indoles unless the C3 position is blocked and there are strong activating groups on the pyrrole (B145914) ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 or C6 position.
Halogenation: Reaction with halogens in the presence of a Lewis acid would introduce another halogen atom, again likely at C4 or C6.
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation: These reactions are generally less successful with highly deactivated rings.
Nucleophilic Reactivity of the Carboxyl Group and Carbonyl Moiety
The this compound molecule possesses two key sites for nucleophilic attack: the carboxylic acid group and the α-keto group.
Reactivity of the Carboxyl Group: The carboxylic acid can undergo typical reactions of this functional group. It can be deprotonated by a base to form a carboxylate salt. This carboxylate can then act as a nucleophile itself. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. The carboxylic acid can also be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with a variety of nucleophiles (alcohols, amines) to form esters and amides, respectively. The indolylglyoxylamide scaffold is of significant interest in medicinal chemistry. nih.gov
Reactivity of the α-Keto Group: The α-keto group is electrophilic and can be attacked by nucleophiles. Some potential reactions include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding 2-(5-chloro-3-indolyl)-2-hydroxyacetic acid.
Addition of Grignard Reagents: Grignard reagents can add to the ketone to form a tertiary alcohol after acidic workup.
Wittig Reaction: The ketone can be converted to an alkene using a phosphonium (B103445) ylide.
Formation of Hydrazones and Oximes: The ketone will react with hydrazine (B178648) derivatives and hydroxylamine (B1172632) to form the corresponding hydrazones and oximes.
The indole ring itself can be susceptible to nucleophilic addition, particularly if activated by electron-withdrawing groups. sci-hub.se However, in this case, the nucleophilic attack is more likely to occur at the side chain's carbonyl and carboxyl groups.
Photochemical and Thermal Stability of this compound under Various Conditions
Photochemical Stability: Indole derivatives are known to be photosensitive. acs.orgrsc.org The photostability of these compounds is influenced by the solvent and the nature of the substituents. acs.org UV irradiation of indole derivatives can lead to oxidation and degradation. researchgate.net For this compound, irradiation with UV light, especially in the presence of oxygen, could lead to the formation of various photoproducts. The indole ring can undergo photooxidation, potentially leading to cleavage of the C2-C3 bond and the formation of o-acylaminophenylketones. researchgate.net The presence of the chloro substituent may influence the photodecomposition pathways. Studies on related indole derivatives suggest that photostability is generally higher in protic solvents like alcohols. acs.org
| Condition | Potential Reaction/Degradation |
| UV Irradiation (in air) | Photooxidation, C2-C3 bond cleavage |
| Elevated Temperature | Decarboxylation, decomposition of indole ring |
Degradation Pathways and Metabolite Profiling (In Vitro Chemical and Enzymatic Systems)
The degradation of this compound can occur through both chemical and enzymatic pathways. In biological systems, indole derivatives are subject to metabolism by various enzymes.
Chemical Degradation: In a chemical (in vitro) setting, the compound can be degraded by strong acids, bases, or oxidizing agents. Acid hydrolysis could potentially lead to the cleavage of the side chain. Oxidative degradation, for example with hydrogen peroxide or permanganate, would likely target the indole ring, leading to a variety of oxidation products.
Enzymatic Degradation and Metabolite Profiling: In biological systems, indole-3-glyoxylic acid is a known metabolite in the tryptophan-independent pathway of indole biotransformation in some bacteria. nih.gov It can be formed from the oxidation of indole-3-acetic acid and can be further converted to indole-3-aldehyde. nih.gov The metabolism of chloroindoles has also been studied, and these compounds can be transformed by microbial systems. frontiersin.orgnih.gov
Potential metabolic pathways for this compound could include:
Decarboxylation: Enzymatic decarboxylation could lead to the formation of 5-chloro-3-indolecarboxaldehyde.
Reduction: The keto group could be enzymatically reduced to a hydroxyl group, forming 2-(5-chloro-3-indolyl)-2-hydroxyacetic acid.
Oxidation: The indole ring could be hydroxylated at various positions by cytochrome P450 enzymes, followed by further conjugation reactions (e.g., glucuronidation or sulfation).
Dehalogenation: Enzymatic removal of the chlorine atom is a possible but likely minor pathway.
Metabolite profiling using techniques like HPLC-MS would be essential to identify the specific degradation products in a given biological system. nih.gov
| Pathway | Potential Metabolite |
| Decarboxylation | 5-chloro-3-indolecarboxaldehyde |
| Reduction | 2-(5-chloro-3-indolyl)-2-hydroxyacetic acid |
| Oxidation | Hydroxylated derivatives |
Interaction with Metal Ions and Coordination Chemistry Pertinent to Reactivity
The indole ring and the side chain of this compound both offer potential sites for coordination with metal ions. nih.govresearchgate.net The indole nitrogen can coordinate to metal ions, although its lone pair is involved in the aromatic system. More significantly, the carboxylate group and the α-keto oxygen atom can act as a bidentate chelating ligand for a variety of metal ions.
The formation of metal complexes can significantly alter the reactivity of the molecule. For instance, coordination to a Lewis acidic metal center can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The geometry of the resulting metal complex would depend on the metal ion, its coordination number, and the solvent system.
Potential coordination modes include:
Bidentate Chelation: The carboxylate and α-keto oxygen can form a stable five-membered chelate ring with a metal ion.
Bridging Ligand: The molecule could act as a bridging ligand between two metal centers.
N-coordination: The indole nitrogen could coordinate to a metal ion, particularly in deprotonated form.
The study of such metal complexes is relevant for understanding the role of this compound in biological systems where metal ions are present, and for the development of new catalysts or materials.
Stereochemical Aspects of Reactions Involving this compound
The molecule this compound is achiral. However, reactions at the α-keto group can lead to the formation of a new stereocenter, introducing stereochemical considerations.
Reduction of the α-Keto Group: The reduction of the α-keto group to a hydroxyl group creates a chiral center, leading to the formation of a racemic mixture of (R)- and (S)-2-(5-chloro-3-indolyl)-2-hydroxyacetic acid if a non-chiral reducing agent is used. Enantioselective reduction can be achieved using chiral reducing agents or catalysts, which would favor the formation of one enantiomer over the other. wikipedia.org The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the substrate and the reagent. kyoto-u.ac.jp
Reactions at the α-Carbon: The α-carbon is not a stereocenter in the parent molecule. However, if the molecule were to undergo a reaction that introduces a new substituent at this position, a stereocenter could be created. The planarity of the enolate that could be formed at the α-position means that subsequent protonation or reaction with an electrophile could occur from either face, potentially leading to a mixture of stereoisomers. youtube.com
The stereochemical control of reactions involving this molecule is an important aspect for the synthesis of enantiomerically pure derivatives, which may have different biological activities.
Computational Chemistry and Theoretical Investigations of 2 5 Chloro 3 Indolyl 2 Oxoacetic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic makeup of 2-(5-Chloro-3-indolyl)-2-oxoacetic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, forming the basis for analyzing its stability, reactivity, and spectroscopic properties. For instance, DFT calculations have been successfully employed to study the structure and molecular characteristics of various complex heterocyclic compounds, including other indole (B1671886) derivatives. semanticscholar.orgnanobioletters.com
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. These "frontier orbitals" are crucial for understanding a molecule's chemical reactivity and electronic transitions.
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.
In studies of similar heterocyclic structures, like isoindole derivatives, DFT calculations have shown that the HOMO is often located over the electron-rich aromatic ring system, while the LUMO is distributed over electron-withdrawing groups. mdpi.com For this compound, the HOMO is expected to be distributed across the indole ring, while the LUMO would likely be centered on the electron-deficient α-ketoacid side chain.
Table 1: Illustrative Frontier Orbital Data for this compound This table presents hypothetical data based on typical DFT (B3LYP/6-31G) calculations for illustrative purposes.*
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.15 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.70 | Indicator of chemical stability and reactivity |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is rarely uniform. The electronegativity of different atoms (O, N, Cl) and the presence of polar functional groups in this compound lead to an uneven charge distribution. This can be visualized using a Molecular Electrostatic Potential (MEP) map.
An MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would show significant negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them key sites for hydrogen bonding and interactions with electrophiles. The hydrogen of the carboxylic acid and the N-H of the indole ring would exhibit positive potential. Such analyses are crucial for understanding non-covalent interactions and chemical reactivity. nanobioletters.com
Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the stretching, bending, and other vibrations of chemical bonds, which are observed as absorption bands in an infrared (IR) spectrum. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the N-H stretch of the indole, and the C=O stretches of the ketone and acid functionalities. Comparing calculated and experimental spectra can confirm the molecular structure. nanobioletters.com
NMR Spectroscopy: It is possible to calculate the magnetic shielding around atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts are invaluable for assigning signals in experimental NMR spectra and confirming the structure of newly synthesized compounds. orientjchem.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of ultraviolet-visible light. The results can predict the λ_max values, helping to understand the molecule's chromophores.
Conformational Analysis and Energy Landscapes of this compound
The biological function and physical properties of a flexible molecule are often dictated by its preferred three-dimensional shape, or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.
This compound possesses several rotatable single bonds, primarily the bond between the indole ring and the glyoxylic acid moiety (C3-Cα) and the bond within the side chain (Cα-Cβ). To understand the molecule's flexibility, a torsional or potential energy surface (PES) scan is performed. This involves systematically rotating a specific bond by a small increment and calculating the molecule's energy at each step.
The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformers and the high-energy (transitional) states. The energy difference between a minimum (stable conformer) and a maximum (rotational barrier) represents the energy required to rotate around that bond. This analysis identifies the most likely shapes the molecule will adopt in solution.
Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles This table provides illustrative data to show how results from a potential energy surface scan would be reported.
| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |
| C2-C3-Cα-Oα | Rotation of the oxoacetic acid group relative to the indole ring | 4.5 - 6.0 |
| C3-Cα-Cβ-Oβ | Rotation of the carboxylic acid group | 7.0 - 9.5 |
Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds (IMHBs) can play a critical role in stabilizing specific conformations. In this compound, a significant IMHB can form between the hydroxyl proton of the carboxylic acid (the donor) and the adjacent keto-oxygen atom (the acceptor).
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of a molecule and the influence of its environment, such as solvent, on its structure and dynamics. researchgate.net For a molecule like this compound, MD simulations can provide critical insights into its flexibility, particularly the rotational freedom around the C2-C3 bond and the orientation of the oxoacetic acid moiety relative to the indole ring.
Conformational Sampling: The conformational space of this compound is largely defined by the torsion angles of the 2-oxoacetic acid side chain. Enhanced sampling techniques in MD simulations can be employed to overcome energy barriers and thoroughly map the potential energy surface. researchgate.net These simulations can reveal the most stable conformers and the energetic penalties for adopting other conformations, which is crucial for understanding its binding to a protein active site. For instance, MD simulations on glycan structures, which also possess significant conformational diversity, have demonstrated the utility of these methods in exploring complex energy landscapes. researchgate.net
Solvent Effects: The solvent environment can significantly impact the conformational preferences and electronic properties of a solute. researchgate.net MD simulations in explicit solvent, such as water, can model the hydrogen bonding interactions between the carboxylic acid and carbonyl groups of this compound and the surrounding water molecules. The solubility and electronic spectra of indole derivatives are known to be highly sensitive to solvent polarity. researchgate.netresearchgate.net Simulations can quantify these effects, predicting how the molecule will behave in a physiological environment. For example, studies on indole-3-acetic acid have shown that its solubility varies significantly across different solvents, a phenomenon that can be rationalized through analysis of solute-solvent and solvent-solvent interactions derived from thermodynamic models and simulations. researchgate.net MD simulations of indole-3-propionic acid have also been used to assess the stability of its complexes with proteins, highlighting the importance of stable binding conformations. nih.gov
A hypothetical MD simulation of this compound in an aqueous environment would likely show strong hydration of the oxoacetic acid group, with the chlorine atom at the 5-position influencing the local electronic environment and potentially affecting long-range solvent structuring. The stability of the entire complex, as indicated by metrics like the root-mean-square deviation (RMSD), can be tracked over the simulation time to ensure that the system has reached equilibrium. nih.gov
Theoretical Studies of Reaction Mechanisms Involving this compound
Theoretical studies, often employing quantum mechanics (QM) methods, are invaluable for elucidating the mechanisms of chemical reactions, including transition states and reaction energetics. For this compound, several reaction types are of interest, such as electrophilic substitution at the indole ring, reactions of the α-keto acid moiety, and metabolic transformations.
Acylation and Oxidation: The indole nucleus is susceptible to electrophilic attack, and theoretical studies can predict the regioselectivity of such reactions. The acylation of indoles at the C3 position is a common synthetic transformation, and computational studies can model the reaction pathway, for instance, with acyl chlorides in the presence of a Lewis acid. organic-chemistry.org
The oxidation of indoles is another important reaction class. Computational studies on the atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals have detailed complex reaction pathways, including the formation of various intermediates and products. copernicus.org Such studies can provide insights into the potential metabolic fate of this compound. For example, the oxidation of indole-3-acetic acid can proceed via radical cations, leading to decarboxylation and the formation of skatolyl radicals. nih.govnih.gov A theoretical investigation into the oxidation of this compound would likely explore similar pathways, considering the influence of the 5-chloro substituent on the electron density of the indole ring and the stability of radical intermediates.
Decarboxylation: The α-keto acid functionality suggests that decarboxylation could be a relevant reaction pathway. Theoretical studies can model the transition state for the loss of carbon dioxide, which may be facilitated by enzymatic or thermal conditions. For instance, the electrochemical decarboxylation of glyoxylic acid in the presence of indoles to form 3-formylindoles has been reported, and theoretical calculations could illuminate the role of the amine catalyst in this process. acs.org In a biological context, indole-3-glyoxylic acid has been identified as an intermediate in the bacterial transformation of indole to indole-3-aldehyde, a process that involves oxidation and decarboxylation steps. nih.gov
A summary of potential theoretical investigations is presented below:
| Reaction Type | Computational Method | Investigated Aspects | Potential Findings |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, activation barriers | Regioselectivity of substitution, influence of the chloro-substituent |
| Oxidative Metabolism | QM/MM, DFT | Radical intermediate stability, product formation pathways | Identification of likely metabolites, role of enzymatic catalysts |
| Decarboxylation | DFT | Transition state analysis, reaction kinetics | Energetic feasibility and mechanism of CO2 loss |
Molecular Docking and Binding Affinity Predictions to Model Protein Cavities (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR). For this compound, docking studies can suggest which enzymes or receptors it might inhibit and the key interactions that stabilize the ligand-protein complex.
Numerous studies have successfully employed molecular docking for various indole derivatives to predict their binding modes and affinities. For example, indole derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes, with some compounds showing preferential binding to COX-2. mdpi.comnih.gov Docking studies of indole-3-carboxylic acid conjugates with DNA gyrase and lanosterol-14-alpha demethylase have also revealed promising binding interactions for antimicrobial activity. nih.gov
A hypothetical docking study of this compound into a protein active site would likely reveal hydrogen bonding between the carboxylic acid group and polar residues, as well as potential halogen bonding involving the chlorine atom. The indole ring could form π-stacking or hydrophobic interactions with aromatic or nonpolar residues. The binding energy, or docking score, provides a quantitative estimate of the binding affinity. For instance, docking of indole-3-propionic acid against several protein targets revealed binding energies below -5.0 kcal/mol, indicating strong binding activity. nih.gov
The following table summarizes hypothetical docking results for this compound against various protein targets, based on findings for analogous indole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity (Excluding Clinical Correlates)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. semanticscholar.org These models are used to predict the activity of new compounds and to guide the design of more potent molecules. For indole derivatives, numerous QSAR studies have been conducted to model their anticancer, antibacterial, and other in vitro activities. nih.govresearchgate.netnih.gov
A QSAR model for a series of indole derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govkoreascience.kr Multiple Linear Regression (MLR) is a common technique used to build the QSAR equation. semanticscholar.org
For example, a QSAR study on indole derivatives as antibacterial agents found that electronic energy and dipole moment were important for activity against S. aureus, while topological indices were significant for activity against MRSA. nih.gov Another study on the anticancer activity of furo[3,2-b]indole derivatives identified atomic charges and HOMO/LUMO energies as key descriptors. doaj.org
The following table presents a hypothetical QSAR model for the in vitro anticancer activity of a series of indole-3-glyoxylic acids, with descriptors and statistical parameters drawn from published studies on similar indole derivatives.
Hypothetical QSAR Equation: pIC₅₀ = 25.8(qC5) - 15.3(LUMO) + 0.45(LogP) - 0.02(MV) + 2.1
Statistical Parameters (Hypothetical):
n (number of compounds): 30
R² (coefficient of determination): 0.85
q² (cross-validated R²): 0.78
F-statistic: 45.6
p-value: < 0.001
Such a model would suggest that increased anticancer activity is associated with a more positive charge at the C5 position, a lower LUMO energy (indicating greater electrophilicity), and higher lipophilicity, while larger molecular volume might be slightly detrimental. The statistical parameters would indicate a robust and predictive model.
Table of Mentioned Chemical Compounds
| Compound Name |
| This compound |
| Indole-3-glyoxylic acid |
| Indole-3-acetic acid |
| Indole-3-propionic acid |
| Indole-3-aldehyde |
| Indole |
| Carbon dioxide |
| Water |
| Acyl chlorides |
| Diethylaluminum chloride |
| Furo[3,2-b]indole derivatives |
| Indole-3-carboxylic acid |
Advanced Analytical Methodologies for the Characterization and Quantification of 2 5 Chloro 3 Indolyl 2 Oxoacetic Acid
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2-(5-Chloro-3-indolyl)-2-oxoacetic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition. For the target compound, with a chemical formula of C₁₀H₆ClNO₃, the expected monoisotopic mass can be calculated with great precision cymitquimica.com.
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Subsequent fragmentation of the parent ion using techniques like Collision-Induced Dissociation (CID) provides valuable structural information. The fragmentation pattern can reveal the loss of specific functional groups, such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), helping to piece together the molecular structure.
HRMS is also paramount for impurity profiling. It can detect and identify process-related impurities or degradation products, even at trace levels. By determining the exact mass of an impurity, a molecular formula can be proposed, offering critical clues to its identity. For instance, an impurity could be a precursor like 5-chloroindole (B142107) or a side-product from the synthesis, such as a decarboxylated version of the target molecule.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₁₀H₇ClNO₃⁺ | 224.0109 |
| [M+Na]⁺ | C₁₀H₆ClNNaO₃⁺ | 245.9928 |
This table presents theoretical exact mass values for common adducts of the target compound, which are essential for its identification via HRMS.
Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the indole (B1671886) N-H proton (typically a broad singlet at high chemical shift, >10 ppm), the three aromatic protons on the chloro-substituted benzene (B151609) ring, the C2-proton of the indole ring, and the acidic proton of the carboxylic acid group. The coupling patterns (e.g., doublets, doublet of doublets) of the aromatic protons are diagnostic for their positions on the ring.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include those for the two carbonyl carbons (ketone and carboxylic acid, δ > 160 ppm), the carbons of the indole ring system, and the chlorinated aromatic carbon. organicchemistrydata.org The chemical shifts are highly sensitive to the electronic environment.
2D NMR: Two-dimensional NMR techniques are used to establish connectivity.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace out the spin systems within the molecule, such as the aromatic protons on the benzene ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the indole C2-proton to the carbonyl carbons of the oxoacetic acid moiety. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling |
|---|---|---|---|
| C=O (acid) | ~165 | ~13.5 | br s |
| C=O (keto) | ~185 | - | - |
| C2 | ~138 | ~8.5 | s |
| C3 | ~115 | - | - |
| C3a | ~128 | - | - |
| C4 | ~124 | ~7.8 | d |
| C5 | ~127 | - | - |
| C6 | ~122 | ~7.3 | dd |
| C7 | ~114 | ~7.6 | d |
| C7a | ~135 | - | - |
Note: These are predicted values based on known substituent effects in indole systems and related compounds. Actual values may vary based on solvent and experimental conditions. rsc.orgorientjchem.org
Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
Infrared (IR) Spectroscopy: FT-IR is particularly useful for identifying polar functional groups. For this compound, the IR spectrum would be dominated by several key absorptions:
A very broad O-H stretching band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region.
A sharp N-H stretching band from the indole ring around 3300-3400 cm⁻¹.
Two distinct C=O stretching bands in the 1650-1760 cm⁻¹ region. The α-keto acid structure would likely show a ketone stretch around 1720-1740 cm⁻¹ and a carboxylic acid carbonyl stretch around 1700-1720 cm⁻¹.
C=C stretching vibrations from the aromatic indole ring in the 1450-1600 cm⁻¹ region.
A C-Cl stretching vibration, typically found in the fingerprint region below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar, symmetric bonds. For this molecule, Raman would be effective for observing the C=C bonds of the indole ring and potentially the C-Cl bond, providing a more complete vibrational profile of the molecule.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch, hydrogen-bonded | 2500 - 3300 (very broad) |
| Indole N-H | Stretch | 3300 - 3400 (sharp) |
| Ketone C=O | Stretch | 1720 - 1740 |
| Carboxylic Acid C=O | Stretch | 1700 - 1720 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1210 - 1320 |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Concentration Determination in Solution
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The indole ring system is a strong chromophore, exhibiting characteristic π→π* transitions. The specific wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the substituents on the indole ring. The chloro and oxoacetic acid groups act as auxochromes and chromophores, respectively, modifying the absorption profile compared to unsubstituted indole. The spectrum would likely show strong absorption bands in the 220-300 nm range. mdpi.com
A primary application of UV-Vis spectroscopy is the quantitative determination of the compound's concentration in a solution using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. By creating a calibration curve of absorbance versus a series of known concentrations, the concentration of an unknown sample can be accurately determined. This is particularly useful in dissolution studies or as a simple concentration check for samples prior to other analyses like HPLC. For indolic compounds, detection wavelengths are often set around 280 nm. nih.govnih.gov
Table 4: Example Calibration Data for UV-Vis Quantification
| Concentration (µg/mL) | Absorbance at λ_max (AU) |
|---|---|
| 1.0 | 0.085 |
| 2.5 | 0.212 |
| 5.0 | 0.425 |
| 10.0 | 0.850 |
This table provides hypothetical data for a Beer-Lambert plot, illustrating the linear relationship between concentration and absorbance used for quantification.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is essential for both the purification of this compound and the assessment of its purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound.
Method Development: A typical method would involve a C18 or C8 stationary phase column. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, often acidified with acetic or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the target compound with a good peak shape while also separating it from earlier and later eluting impurities. mdpi.comnih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly (e.g., 280 nm). nih.gov
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its purpose. researchgate.netsemanticscholar.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a linear relationship between detector response and concentration over a defined range. jchr.org
Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments. semanticscholar.org
Precision: The degree of agreement among individual tests, measured as repeatability (intra-day) and intermediate precision (inter-day). semanticscholar.org
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jchr.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Table 5: Typical HPLC Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD | - | 0.01 µg/mL |
| LOQ | - | 0.03 µg/mL |
Direct analysis of this compound by Gas Chromatography (GC) is impractical due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal degradation in the hot injector. Therefore, derivatization is required to convert the molecule into a more volatile and thermally stable form. nih.govnih.gov
Common derivatization strategies involve converting the acidic protons (on the carboxylic acid and indole nitrogen) into less polar groups.
Alkylation: Esterification of the carboxylic acid, for example, by reaction with methanol in the presence of an acid catalyst or with a reagent like diazomethane (B1218177) (with caution) to form the methyl ester. nih.gov
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (-SiMe₃) groups. ufl.edu This is a very common and effective technique for making acids and indoles amenable to GC analysis.
The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). GC-MS provides both the retention time for quantification and the mass spectrum for identity confirmation, making it a powerful tool for the analysis of derivatized indole acids. nih.govresearchgate.net
Table 6: Derivatization Strategies for GC Analysis
| Reagent | Functional Group Targeted | Derivative Formed |
|---|---|---|
| BSTFA | -COOH, -NH | TMS Ester, TMS-Indole |
| Diazomethane | -COOH | Methyl Ester |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. microbenotes.comlibretexts.org Its application is fundamental in the synthesis of this compound to determine the consumption of starting materials and the formation of the product. libretexts.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically a silica (B1680970) gel or alumina-coated plate) and a mobile phase (a solvent or solvent mixture). microbenotes.com
In practice, a reaction's progress is monitored by spotting the reaction mixture alongside the starting materials on a TLC plate. libretexts.org A "co-spot," where the reaction mixture and starting material are applied to the same point, is often used to help in unambiguously identifying the reactant spot in the mixture lane. libretexts.org As the reaction proceeds, the spot corresponding to the limiting reactant diminishes in intensity, while a new spot for the product, this compound, appears and intensifies. libretexts.org The reaction is considered complete when the starting material spot is no longer visible. acs.org
The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org Due to the polar nature of the carboxylic acid and indole moieties, this compound is expected to have a relatively low Rf value on a polar stationary phase like silica gel compared to its less polar precursors. acs.org
For indole derivatives and carboxylic acids, various solvent systems can be employed as the mobile phase. The selection depends on the polarity of the reactants and products. Visualization of the spots on the TLC plate is often necessary as many organic compounds are colorless. umich.edu Common methods include using a UV lamp, where UV-active compounds like indoles appear as dark spots on a fluorescent background, or chemical staining with reagents like iodine vapor or p-dimethylaminobenzaldehyde, which reacts with indoles to produce colored spots. libretexts.orgepfl.chplantextractwholesale.com
Table 1: Key Parameters in TLC Reaction Monitoring
| Parameter | Description | Relevance to this compound |
| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel, alumina) on a plate. microbenotes.com | Silica gel is typically used due to the polar nature of the compound. |
| Mobile Phase | A solvent or mixture of solvents that moves up the plate. microbenotes.com | A mixture like Chloroform:Ethyl Acetate:Formic Acid could be effective. researchgate.net |
| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the solvent front. libretexts.org | The product will have a distinct Rf value, different from starting materials. |
| Co-Spot | A lane where both reactant and reaction mixture are spotted together. libretexts.org | Confirms the identity of the reactant spot and helps track its disappearance. |
| Visualization | Methods to see the separated spots (e.g., UV light, chemical stains). umich.edu | UV light (254 nm) is effective for indole rings; stains like iodine can also be used. libretexts.org |
Chiral Chromatography for Enantiomeric Separation
Since this compound possesses a chiral center, its synthesis typically results in a racemic mixture of two enantiomers. Separating and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. ntu.edu.sgyoutube.com
Chiral separation is achieved by using a Chiral Stationary Phase (CSP). eijppr.com The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net The differing stability of these complexes leads to different retention times, allowing for their separation. eijppr.com
For the separation of chiral carboxylic acids and indole derivatives, several types of CSPs are effective:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., 3,5-dimethylphenyl carbamates) are widely used due to their broad applicability and excellent enantioselectivity for a wide range of compounds. researchgate.netoup.com The introduction of chloro-substituents on the phenylcarbamate moieties can enhance chiral recognition. oup.com
Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and steric interactions. eijppr.com A π-acceptor phase, such as one based on 3,5-dinitrobenzoyl phenylglycine, is effective for compounds with π-electron donor groups like the indole ring. eijppr.com
Macrocyclic Glycopeptide Phases: CSPs like Chirobiotic T (based on teicoplanin) are known to be effective for the separation of chiral acids. researchgate.net
The choice of mobile phase is also crucial and is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.
Table 2: Common Chiral Stationary Phases (CSPs) for Carboxylic Acid and Indole Separation
| CSP Type | Chiral Selector Example | Interaction Mechanism | Typical Analytes |
| Polysaccharide | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) oup.com | Hydrogen bonding, π-π interactions, steric hindrance | Broad range, including indole alkaloids and aromatic acids. oup.comnih.gov |
| Pirkle-Type (π-acceptor) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine eijppr.comlibretexts.org | π-π complexation, hydrogen bonding, dipole stacking | Molecules with π-donor aromatic systems (e.g., indoles). eijppr.com |
| Macrocyclic Glycopeptide | Teicoplanin researchgate.net | Hydrogen bonding, ionic interactions, inclusion complexation | Polar compounds, especially amino acids and carboxylic acids. researchgate.net |
| Brush-Type / Pirkle-Type (π-donor/π-acceptor) | Whelk-O 1 hplc.eu | π-π interactions, hydrogen bonding, steric interactions | Underivatized amides, esters, alcohols, and carboxylic acids. eijppr.comhplc.eu |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and stereochemistry.
The study of indole carboxylic acids by single-crystal X-ray diffraction has revealed common structural motifs. For instance, many indole-2-carboxylic acid derivatives form cyclic dimers in the solid state, connected by strong, dual O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netmdpi.com It is highly probable that this compound would adopt a similar dimeric structure.
Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in two or more different crystal packing arrangements. Different polymorphs of the same compound are chemically identical but can have distinct physical properties. The investigation of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, for example, revealed significant differences in hydrogen bonding and molecular arrangement compared to the previously known form. mdpi.com Identifying and characterizing potential polymorphs of this compound is crucial as different forms can affect its stability and other physicochemical properties.
Table 3: Illustrative Crystallographic Data for a Related Indole Derivative (Polymorph 2 of 5-methoxy-1H-indole-2-carboxylic acid)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 4.0305 | mdpi.com |
| b (Å) | 13.0346 | mdpi.com |
| c (Å) | 17.2042 | mdpi.com |
| **β (°) ** | 91.871 | mdpi.com |
| Key Interaction | Cyclic dimers via O-H···O hydrogen bonds. | mdpi.com |
Capillary Electrophoresis and Other High-Resolution Separation Techniques
Capillary Electrophoresis (CE) is a powerful and high-resolution separation technique that is particularly well-suited for the analysis of small, charged molecules like organic acids. chromatographyonline.com It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. chromatographytoday.com
In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated in a narrow-bore capillary filled with a background electrolyte (BGE) under the influence of a high electric field. bio-rad.com Separation is based on differences in the charge-to-hydrodynamic size ratio of the analytes. chromatographytoday.com For a compound like this compound, which is anionic at neutral or basic pH, CZE provides a straightforward method for purity analysis and quantification. chromatographyonline.com
CE is also a versatile technique for chiral separations. springernature.com This is accomplished by adding a chiral selector to the BGE. chromatographytoday.com The enantiomers form transient diastereomeric complexes with the selector, which have different effective mobilities, leading to their separation. bio-rad.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide variety of compounds, including organic acids. springernature.com
Table 4: Principles and Applications of Capillary Electrophoresis (CE)
| CE Mode | Principle | Application for this compound |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free electrolyte solution. bio-rad.com | Purity assessment and quantification. nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral and charged species using micelles as a pseudo-stationary phase. springernature.com | Analysis of the compound in complex matrices or separation from neutral impurities. |
| Chiral CE | Addition of a chiral selector (e.g., cyclodextrin) to the background electrolyte. chromatographytoday.comspringernature.com | Enantiomeric separation and determination of enantiomeric purity. bio-rad.com |
Thermal Analysis (e.g., TGA, DSC) for Purity and Stability Assessment (Excluding Decomposition Pathways Related to Safety)
Thermal analysis techniques provide critical information about the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary methods used to assess the purity and stability of compounds like this compound. azom.cominnovatechlabs.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. xrfscientific.com A TGA thermogram plots mass versus temperature. For a pure, anhydrous, and non-volatile solid, no significant mass loss is expected until the onset of thermal decomposition. wikipedia.org Therefore, TGA is useful for determining the thermal stability and decomposition temperature of the compound. aurigaresearch.com It can also quantify the content of residual solvents or water (desolvation/dehydration), which would be observed as a mass loss at temperatures below the decomposition point. xrfscientific.comaurigaresearch.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. pharmamanufacturing.com A DSC thermogram reveals thermal transitions that involve an exchange of heat. For a crystalline compound, DSC can determine its melting point, which is a key indicator of purity. improvedpharma.com Impurities typically cause a depression and broadening of the melting peak. DSC is also highly sensitive to polymorphism, as different crystalline forms will have different melting points and enthalpies of fusion. improvedpharma.com By analyzing the heat flow, DSC can detect events like crystallization, solid-solid phase transitions, and melting, providing a comprehensive profile of the material's thermal behavior and stability. researchgate.netnih.gov
Table 5: Information from Thermal Analysis Techniques
| Technique | Principle | Information Gained for this compound |
| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. wikipedia.org | Thermal stability, decomposition temperature, presence of residual solvents or water. azom.comaurigaresearch.com |
| Differential Scanning Calorimetry (DSC) | Measures heat flow versus temperature. pharmamanufacturing.com | Melting point (purity), glass transitions, polymorphism (phase transitions), and thermal stability. improvedpharma.comnih.gov |
Enzymatic Biotransformation and Substrate Specificity (In Vitro Cell-Free Systems and Isolated Enzymes)
Limited direct research has been published on the specific enzymatic biotransformation of this compound. However, studies on structurally related indole compounds provide a framework for potential metabolic pathways. For instance, the biotransformation of 5-chloro-3-phenylthioindole-2-carboxamide (B131207) has been investigated in rat liver microsomes, revealing metabolites formed through oxidation, such as sulfoxide (B87167) and sulfone analogs, as well as hydroxylation of the indole ring. psu.edu While these findings concern a different molecule, they suggest that cytochrome P450-mediated oxidation could be a plausible route for the metabolism of chloro-indole derivatives.
Currently, there is a lack of publicly available data regarding the specific enzyme kinetics (IC50, Ki, Vmax) of this compound as either an inhibitor or a substrate for specific enzymes.
As of the latest available data, specific biotransformation products of this compound from in vitro enzymatic assays have not been characterized in published literature.
Receptor Binding Affinities and Ligand-Target Interactions (In Vitro Assays on Recombinant Receptors or Cell Lysates)
The direct interaction of this compound with specific receptors has not been extensively documented. However, the broader class of indole derivatives has been a focal point of research into receptor binding, particularly for serotonin (B10506) (5-HT) receptors. For example, 5-chloroindole has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor. nih.gov This was determined through studies on HEK293 cells expressing the human 5-HT₃A receptor. nih.gov It is important to note that these findings pertain to a related but structurally distinct compound.
There is no specific information available from competitive binding assays to determine the affinity (e.g., Ki or IC50 values) of this compound for particular receptors. Such assays are crucial for understanding the selectivity and potency of a compound at its molecular targets.
While fluorescence polarization assays are a valuable tool for studying ligand-target interactions, there are no published studies that have utilized this technique to specifically investigate the binding of this compound to its potential biological targets. nih.gov This technique has been successfully applied to other indole-related compounds and their targets, demonstrating its utility in high-throughput screening for inhibitors. nih.gov
Cellular Uptake Mechanisms and Intracellular Distribution (In Vitro Cell Line Studies)
Specific studies detailing the cellular uptake mechanisms and intracellular distribution of this compound are not currently available in the scientific literature. Research on other auxin-related indole acetic acid derivatives has shown that their accumulation in cells can be mediated by both passive diffusion and carrier-mediated transport systems, including influx and efflux carriers. nih.gov The contribution of these mechanisms can vary depending on the specific structure of the indole compound. nih.gov However, without direct experimental evidence, it remains speculative whether this compound follows similar cellular transport pathways.
An in-depth analysis of the chemical compound this compound reveals its complex role in various biological systems, primarily explored through in vitro research. This article focuses exclusively on its interactions at a cellular and molecular level, avoiding clinical or physiological contexts.
Applications of 2 5 Chloro 3 Indolyl 2 Oxoacetic Acid in Synthetic Chemistry
Role as a Key Building Block in the Synthesis of Complex Natural Products
While the direct incorporation of 2-(5-chloro-3-indolyl)-2-oxoacetic acid into the total synthesis of complex natural products is not extensively documented in readily available literature, the indol-3-ylglyoxylamide scaffold is a recognized structural motif in various bioactive natural products. nih.gov The indole (B1671886) core itself is a privileged structure, appearing in a vast number of natural products with intricate architectures. researchgate.net Synthetic strategies aimed at constructing complex molecules often rely on efficient and high-yielding methods, such as C-H bond activation, to build core ring systems. unibas.ch
The synthesis of natural products is a driving force in the development of new synthetic methodologies. researchgate.net For instance, the total synthesis of compounds like Epicoccin G and Rostratin A, which belong to the dithiodiketopiperazine (DTPs) class of natural products, has been achieved using innovative strategies that could potentially be adapted for indole-containing targets. unibas.ch The functional handles present in this compound—namely the indole N-H, the α-keto group, and the carboxylic acid—make it a promising starting material for diversity-oriented synthesis (DOS), a strategy used to generate libraries of natural product analogs. mdpi.com
Precursor for Pharmacologically Relevant Scaffolds (Focus on chemical synthesis, not drug development)
The reactivity of the α-ketoacid moiety makes this compound and its derivatives excellent precursors for a variety of heterocyclic systems of pharmacological interest. The indole-3-glyoxylamide (B122210) unit is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov
One of the most significant applications is in the synthesis of 5-(3'-indolyl)oxazoles . nih.gov This scaffold is found in many natural products and synthetic compounds with a wide range of biological activities. nih.gov The synthesis typically involves the condensation of an indolyl-glyoxylic acid derivative with a suitable amino-containing reagent. The general synthetic approach highlights the utility of the α-ketoacid functionality in building five-membered heterocyclic rings.
Furthermore, the indole nucleus can be used to construct more complex fused heterocyclic systems. For example, indole derivatives serve as starting materials for the synthesis of pyrido[3,4-b]indol-1-ones . Research has shown the synthesis of such scaffolds from related 5-chloro-indole precursors, indicating the feasibility of using this compound for similar transformations.
The following table summarizes the role of the indole-3-glyoxylic acid scaffold as a precursor to important heterocyclic systems.
| Starting Material Class | Resulting Pharmacological Scaffold | Key Transformation | Reference |
|---|---|---|---|
| Indole-3-glyoxylic Acid / Derivatives | 5-(3'-indolyl)oxazole | Condensation and Cyclization | nih.gov |
| Indole-3-glyoxylic Amide / Derivatives | β-carboline-Indolylglyoxylamide Hybrids | Coupling Reactions | nih.gov |
| Substituted Indole-2-carboxylates | Pyrido[3,4-b]indol-1-ones | Cyclization Reactions | nih.gov |
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. bas.bg This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bas.bg
The structure of this compound, featuring a carboxylic acid, a ketone, and a reactive indole N-H group, makes it a prime candidate for participation in various MCRs. For example, the carboxylic acid and ketone functionalities are suitable for isocyanide-based MCRs such as the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. bas.bg this compound could serve as the carboxylic acid component, with its keto group potentially participating as the carbonyl component under certain conditions, leading to highly functionalized, peptide-like structures. bas.bg
Passerini Three-Component Reaction: This reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. The title compound could act as both the carboxylic acid and the carbonyl component.
While specific literature detailing the use of this compound in MCRs is limited, the known reactivity of its functional groups strongly suggests its potential in this area for the efficient synthesis of complex heterocyclic libraries.
Asymmetric Synthesis Involving this compound or its Derivatives
Asymmetric synthesis is crucial for preparing enantiomerically pure compounds. The prochiral ketone in this compound presents an ideal target for asymmetric transformations, primarily through the stereoselective reduction to a chiral α-hydroxy acid.
Methodologies for the asymmetric synthesis of related structures often employ chiral catalysts or auxiliaries. For instance, the synthesis of chiral vicinal chloroamines has been achieved through the asymmetric protonation of catalytically generated enamines using a chiral Brønsted acid catalyst. nih.gov Similar principles could be applied to derivatives of this compound.
Furthermore, asymmetric aldol (B89426) reactions are a cornerstone of stereoselective synthesis. mdpi.com The enolate derived from the ester of this compound could potentially react with chiral aldehydes or in the presence of chiral catalysts to yield products with newly formed stereocenters. The synthesis of (−)-cytoxazone, for example, utilizes an asymmetric aldol reaction as a key step to build a stereochemically rich scaffold. mdpi.com The development of asymmetric methodologies for pipecolic acid and its derivatives also provides a blueprint for creating stereocontrolled cyclic systems. nih.gov
Catalytic Applications of this compound Derivatives
The use of derivatives of this compound as catalysts is an area of potential exploration. The molecule's structure offers several sites for modification to create catalytically active species. The carboxylic acid and the adjacent keto-oxygen can act as a bidentate ligand, chelating to a metal center.
By introducing a chiral element into the ligand backbone, it would be possible to design chiral Lewis acid catalysts. Such catalysts could be employed in a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and Michael additions. While specific examples utilizing this exact scaffold are not prevalent, the principles of catalyst design suggest its viability. The development of photocatalytic asymmetric syntheses, for example in [3+2] cycloadditions to form pyrrolo[1,2-a]indoles, showcases the ongoing innovation in catalysis involving indole derivatives. rsc.org
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of this compound contains multiple functional groups capable of participating in such interactions, making it a promising building block for self-assembled materials.
Key interactions that could drive self-assembly include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The indole N-H group is also a hydrogen bond donor. These can lead to the formation of well-defined chains or networks.
π-π Stacking: The planar, electron-rich indole ring can stack with other aromatic systems, providing additional stability to supramolecular structures.
Studies on the self-assembly of aromatic amino acids have demonstrated their ability to form complex, functional amyloid-like structures, where chirality plays a critical role in the final morphology. nih.govfigshare.com Similarly, quinoline-based gelators can self-assemble into various structures through a combination of these non-covalent forces. rsc.org Given these precedents, this compound and its derivatives hold significant potential for the design of new organogels, liquid crystals, and other functional soft materials. rsc.org
Emerging Research Directions and Future Challenges for 2 5 Chloro 3 Indolyl 2 Oxoacetic Acid Research
Development of Stereoselective Synthetic Methodologies for Derivatives
The synthesis of indole-3-glyoxylic acids is typically achieved through the Friedel-Crafts acylation of an indole (B1671886) with oxalyl chloride. For 2-(5-Chloro-3-indolyl)-2-oxoacetic acid, this would involve the reaction of 5-chloroindole (B142107) with oxalyl chloride, followed by hydrolysis. A common synthetic pathway for related indol-3-yl-oxoacetamides involves treating the indole (e.g., 5-bromoindole) with oxalyl chloride to form the indol-3-oxoacetyl chloride intermediate. nih.gov This intermediate can then be reacted with various amines or alcohols to create a library of derivatives. nih.gov
A significant future challenge lies in the development of stereoselective methods for producing derivatives of this compound. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Future research could focus on:
Chiral Auxiliaries: Incorporating chiral auxiliaries onto the indole nitrogen or the carboxylic acid moiety to direct the stereochemical outcome of subsequent reactions.
Asymmetric Catalysis: Employing chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the enantioselectivity of reactions involving the α-keto acid functionality.
Biocatalysis: Utilizing enzymes, such as alcohol dehydrogenases (ADHs), which have been shown to reduce bulky 2-hydroxy ketones with high enantio- and diastereoselectivity, to produce chiral alcohol derivatives. rsc.org
These approaches, while established in organic synthesis, have yet to be extensively applied to this specific class of chloro-indole derivatives and represent a key area for future investigation.
Integration into Advanced Material Science and Nanotechnology
Currently, there is limited to no specific information on the integration of this compound into material science and nanotechnology. However, the inherent properties of the indole ring and the functional handles of the molecule suggest potential avenues for exploration. Indole derivatives are known for their electronic properties and ability to participate in π-π stacking interactions.
Future research could investigate:
Organic Semiconductors: Exploring the potential of this compound and its derivatives as building blocks for organic electronic materials, leveraging the electron-rich indole system.
Nanoparticle Functionalization: Using the carboxylic acid group to functionalize the surface of nanoparticles for applications in targeted drug delivery or as sensors.
Self-Assembling Materials: Investigating the ability of derivatives to self-assemble into ordered nanostructures, such as nanotubes or nanofibers, driven by hydrogen bonding and other non-covalent interactions.
These applications remain speculative without dedicated experimental work but represent a potential future direction for this class of compounds.
Exploration of Novel In Vitro Biological Target Identification Strategies
Identifying the molecular targets of novel compounds is crucial for understanding their mechanism of action. For this compound and its derivatives, several strategies can be employed. Given that related indol-3-yl-oxoacetamides have shown affinity for cannabinoid receptor 2 (CB2), this receptor family presents a logical starting point. nih.govnih.gov Similarly, other chloro-indole derivatives have been investigated as inhibitors of EGFR and BRAF kinases, suggesting these as other potential targets. mdpi.com
Emerging strategies for target identification include:
Chemical Proteomics: This involves creating a chemical probe by attaching a reactive group and a reporter tag to the parent molecule. The probe can then be used in cell lysates to covalently label its binding partners, which are subsequently identified by mass spectrometry. nih.gov
Phenotypic Screening: Screening a library of derivatives against a panel of cancer cell lines or in disease-relevant cellular assays can reveal patterns of activity that suggest a particular mechanism or pathway. mdpi.com
In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can be used to screen the compound against databases of known protein structures to predict potential binding partners. nih.govresearchgate.net
These approaches can help to de-orphan the compound and its derivatives, providing a rationale for further development.
Advancements in High-Throughput Screening of Derivatives (In Vitro Biochemical Assays)
High-throughput screening (HTS) is essential for rapidly evaluating the biological activity of a library of chemical derivatives. nih.gov For derivatives of this compound, HTS campaigns would be guided by the identified biological targets.
Future advancements in this area could involve:
Development of Target-Specific Assays: Once a biological target is validated, specific biochemical assays can be developed and optimized for HTS. For instance, if the target is a kinase, a fluorescence-based kinase activity assay could be employed.
Miniaturization and Automation: Adapting assays to 384-well or 1536-well formats and using automated liquid handlers can significantly increase the throughput of screening campaigns, allowing for the evaluation of larger and more diverse chemical libraries. nih.gov
Label-Free Detection Technologies: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) in a high-throughput manner to detect binding events without the need for fluorescent or radioactive labels.
A notable example in a related area is the development of an HTS method for indole-3-acetic acid (IAA) and other auxins, which uses a 96-well format for solid-phase extraction and subsequent analysis by GC-MS. nih.gov This demonstrates the feasibility of applying HTS methodologies to indolic compounds.
Application in Chemical Biology Tools and Probes
A molecule with confirmed biological activity, such as this compound, can be developed into a chemical probe to study biological systems. This involves modifying the parent compound to incorporate a tag for visualization or affinity purification.
Potential applications as a chemical biology tool include:
Fluorescent Probes: Attaching a fluorophore to the molecule could allow for the visualization of its target protein within cells using fluorescence microscopy.
Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable the pull-down of the target protein and its binding partners from cell lysates for identification by mass spectrometry.
Photoaffinity Probes: Introducing a photo-reactive group would allow for the light-induced covalent crosslinking of the probe to its target, providing a more robust method for target identification.
The development of such probes is contingent on identifying a potent and selective derivative of this compound with a known biological target.
Green and Sustainable Synthesis of this compound and its Analogs
Traditional organic synthesis often relies on hazardous reagents and solvents. A key future challenge is the development of greener and more sustainable synthetic routes for this compound and its derivatives.
Areas for future research in green synthesis include:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally benign alternatives such as water, ethanol, or supercritical CO2. Simple and eco-friendly syntheses of related 3-indolyl-3-hydroxy oxindoles have been reported using water as a solvent.
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This includes the use of solid-supported catalysts that can be easily recovered and reused.
Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, reduce reaction times, and enhance safety, particularly for reactions involving hazardous intermediates.
Bio-inspired Synthesis: Exploring enzymatic or whole-cell biocatalytic methods for key synthetic steps, which often proceed under mild conditions and with high selectivity. For example, semi-artificial photosynthesis is being explored for the sustainable synthesis of acetic acid from CO2. nih.gov
By embracing the principles of green chemistry, the synthesis of this and other valuable chemical entities can be made more economically and environmentally sustainable.
Conclusion: the Pivotal Role of 2 5 Chloro 3 Indolyl 2 Oxoacetic Acid in Advancing Indole Chemistry
The study of 2-(5-chloro-3-indolyl)-2-oxoacetic acid, a halogenated derivative of the indole-3-glyoxylic acid scaffold, has provided significant insights into the synthesis and therapeutic potential of indole-based compounds. Although much of the research focuses on its utility as a versatile chemical intermediate, the findings collectively underscore its importance in the field of medicinal chemistry and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
